N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide

CDK2 inhibitor scaffold structure-activity relationship hinge-binding motif

Select this N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide for CDK2-focused kinase programs. Its unencumbered C8 position preserves the critical C–H···O hinge contact, unlike 8-methyl analogs. The isonicotinamide at N7 modulates kinase selectivity, while the unsubstituted C2, C5, and C8 positions are ready for late-stage diversification. Identity is confirmed by a published ¹H NMR spectrum for immediate QC.

Molecular Formula C14H9N7O2
Molecular Weight 307.27 g/mol
Cat. No. B4726102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Molecular FormulaC14H9N7O2
Molecular Weight307.27 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=NC=NN34
InChIInChI=1S/C14H9N7O2/c22-12(9-1-4-15-5-2-9)19-20-6-3-11-10(13(20)23)7-16-14-17-8-18-21(11)14/h1-8H,(H,19,22)
InChIKeyMSXRHCXYZBFHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide: Core Scaffold, Purity, and Available Characterization Data for Procurement Decisions


N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide (C₁₄H₉N₇O₂, MW 307.27 g/mol) is a heterocyclic small molecule belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-one class—a subset of the broader [1,2,4]triazolo[1,5-a]pyrimidine family frequently deployed as ATP‑competitive kinase inhibitor scaffolds [1]. Unlike many commercial analogues that carry substituents at the C‑8 or C‑2 positions, this compound features an unadorned tricyclic core with an isonicotinamide group directly attached to the N‑7 amide nitrogen. The compound’s molecular identity is verified by a published ¹H NMR spectrum on SpectraBase [2], providing a tangible quality‑control anchor for procurement. Although no dedicated biological profiling study exists in the public domain, the scaffold’s established promiscuity toward cyclin‑dependent kinases (CDKs), glycogen synthase kinase‑3β (GSK‑3β), and PI3Kα, corroborated by multiple independent crystallographic and enzymatic studies of close analogues, positions it as a useful starting point for medicinal chemistry campaigns targeting these enzymes [3][4][5].

Why Generic Substitution Fails for N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide: Structural Determinants That Cannot Be Interchanged


The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-one scaffold is not a monolithic chemical space; minor alterations in substitution pattern radically alter hydrogen‑bond donor/acceptor topology, electrostatic surface potential, and consequently target engagement. The isonicotinamide N‑7 appendage of this compound introduces a pyridyl ring system capable of participating in π‑stacking interactions within the ATP‑binding pocket and serving as a hydrogen‑bond acceptor, a feature absent in analogues bearing alkyl‑amide or acetic acid side chains [1][2]. The C‑8 position is unsubstituted, preserving a C–H donor that can engage in non‑classical hydrogen bonds with hinge‑region backbone carbonyls, whereas the commercially available 8‑methyl congener (N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide) sterically obstructs this interaction and alters the preferred binding pose . Generic substitution without experimental confirmation of target‑specific activity and selectivity therefore carries a high risk of functional divergence.

Quantitative Differentiation Evidence for N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide Relative to Closest Structural Analogs


Unsubstituted C‑8 Position Differentiates the Target Compound from the 8‑Methyl Analog

The target compound carries a hydrogen atom at the C‑8 position of the pyrido[3,4-e] ring, whereas the closest commercially catalogued analogue—N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide—bears a methyl group at this position . In published co‑crystal structures of [1,2,4]triazolo[1,5-a]pyrimidine inhibitors bound to CDK2 (PDB 2C6I), the equivalent C‑8 region engages the hinge backbone through a C–H···O interaction that is exquisitely sensitive to steric bulk; methylation at this site reduces or eliminates this contact, as demonstrated by an 8‑methyl analogue in a related pyridotriazolopyrimidine series that exhibited a >10‑fold loss in CDK2 affinity relative to the unsubstituted congener [1][2].

CDK2 inhibitor scaffold structure-activity relationship hinge-binding motif

Isonicotinamide N‑7 Substituent Imparts Unique H‑Bond Donor Topology Relative to Acetic Acid Analogues

The target compound features an isonicotinamide group (pyridin-4-ylcarboxamide) at the N‑7 amide nitrogen, containing one H‑bond donor (N–H) and a pyridyl nitrogen acceptor. In contrast, the closest commercially available analogue with biological annotation—(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid—bears a carboxylic acid moiety at the corresponding position, which is ionizable at physiological pH and presents a completely different H‑bond donor/acceptor pharmacophore . The isonicotinamide group is neutral at physiological pH, whereas the acetic acid congener will exist predominantly as the carboxylate anion, altering electrostatic complementarity with kinase ATP‑binding pockets that typically engage neutral amide or urea motifs [1]. Additionally, the pyridine ring of the isonicotinamide introduces potential for π‑cation interactions with conserved lysine residues (e.g., Lys89 in CDK2), a feature absent in the acetic acid analogue [2].

kinase inhibitor design hydrogen-bond network solubility modulation

¹H NMR Spectroscopic Identity Confirmed by Independent Reference Database

A ¹H NMR spectrum of the target compound has been deposited in the SpectraBase database (Wiley Science Solutions), providing an independent, citable reference for identity confirmation upon receipt [1]. InChIKey MSXRHCXYZBFHFN‑UHFFFAOYSA‑N and molecular formula C₁₄H₉N₇O₂ are unambiguously linked to this spectrum. This is a material advantage for procurement quality assurance, as many close structural analogues—including the 8‑methyl, 2‑trifluoromethyl, and N‑phenylacetamide variants catalogued by commercial suppliers—lack publicly accessible reference spectra, forcing purchasers to rely solely on vendor‑supplied certificates of analysis . The availability of a third‑party reference spectrum enables independent verification of chemical identity and purity by the end‑user’s analytical laboratory.

quality control structure verification NMR spectroscopy

Class‑Level Kinase Selectivity Profiles of the [1,2,4]Triazolo[1,5‑a]pyrimidine Scaffold Provide a Framework for Differentiating Downstream Applications

Although the target compound itself lacks published selectivity data, the [1,2,4]triazolo[1,5‑a]pyrimidine scaffold has been extensively profiled across multiple kinase panels, establishing a class‑level selectivity signature that distinguishes it from other heterocyclic kinase inhibitor scaffolds. Representative triazolopyrimidine CDK2 inhibitors achieve >100‑fold selectivity over GSK‑3β (e.g., 167‑fold at CDK2 IC₅₀ = 120 nM) [1], while more recently optimized derivatives (compound 14c) demonstrate CDK2 IC₅₀ = 0.21 μM with a selectivity score S(10) = 0.13 across a 403‑kinase panel, notably avoiding off‑target inhibition of CDK1, CDK4, CDK6, and CDK9 [2]. In contrast, triazolopyrimidine congeners bearing different N‑7 substituents have been reported to target PI3Kα, tubulin polymerization, or EGFR/VEGFR2 with divergent selectivity patterns [3][4]. The isonicotinamide N‑7 group of the target compound structurally resembles the solvent‑exposed amide moieties found in selective CDK2 inhibitors, suggesting potential utility in CDK2‑directed campaigns, but this inference requires experimental validation [5].

CDK2 selectivity GSK-3β multikinase profiling PI3Kα

Procurement‑Relevant Application Scenarios for N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide


Kinase Inhibitor Medicinal Chemistry: CDK2‑Focused Lead Generation Requiring a Structurally Verified, Unsubstituted C‑8 Scaffold

For a CDK2 inhibitor discovery program that requires a hinge‑binding scaffold with an unencumbered C‑8 position capable of forming a C–H···O contact with the CDK2 hinge backbone (as observed in PDB 2C6I [1]), this compound provides the precise core structure. The 8‑methyl analogue commercially available from multiple vendors sterically precludes this interaction, making it unsuitable for SAR studies aimed at optimizing hinge‑region contacts [2]. The independent ¹H NMR reference spectrum on SpectraBase allows the receiving laboratory to verify structural integrity before committing to costly synthetic elaboration [3].

Selectivity Profiling: De‑orphaning the Isonicotinamide N‑7 Pharmacophore Across a Kinase Panel

Research groups engaged in kinase selectivity profiling can use this compound as a probe to determine the target profile conferred specifically by the isonicotinamide N‑7 substituent. Published class‑level data demonstrate that [1,2,4]triazolo[1,5‑a]pyrimidine congeners with different N‑7 substituents exhibit divergent selectivity: some are highly selective CDK2 inhibitors (S(10) = 0.13) [4], while others are multikinase agents hitting EGFR, VEGFR2, and TrkA with IC₅₀ values in the low micromolar range [5]. By procuring this specific N‑7 isonicotinamide variant, the user generates data on where this substituent positions the compound within the selectivity landscape—data that cannot be obtained from the acetic acid, acetamide, or phenylacetamide analogues .

Synthetic Methodology Development: Late‑Stage Functionalization of the Unsubstituted Pyridotriazolopyrimidinone Core

The compound’s unsubstituted C‑2, C‑8, and C‑5 positions make it an attractive substrate for late‑stage C–H functionalization methodology development. Unlike the 2‑(trifluoromethyl)‑ or 8‑methyl‑substituted analogues, which block specific positions, this compound offers multiple sites for diversification via palladium‑catalyzed cross‑coupling, direct arylation, or Minisci‑type radical chemistry. The availability of a verified ¹H NMR reference spectrum [3] facilitates rapid reaction monitoring and product characterization, reducing the analytical burden during methodology optimization.

Computational Chemistry and Structure‑Based Drug Design: Docking and MD Simulation Template

Computational chemists require well‑characterized, relatively rigid, drug‑like small molecules as templates for validating docking protocols and molecular dynamics force fields. This compound’s tricyclic core with a defined isonicotinamide side chain, combined with a publicly accessible InChIKey (MSXRHCXYZBFHFN‑UHFFFAOYSA‑N) [2], enables unambiguous retrieval of computed molecular descriptors (MW 307.27, TPSA ~120 Ų, rotatable bonds = 3) [6]. Its moderate size and the absence of undefined stereocenters make it suitable for benchmarking pose‑prediction algorithms against CDK2 crystal structures (PDB 2C6I) [1].

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